benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
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Overview
Description
Benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific conditions to form the 1,3,4-thiadiazole ring.
Introduction of Benzyl Groups: Benzyl groups are introduced through nucleophilic substitution reactions, where benzyl halides react with thiadiazole intermediates.
Acetylation and Sulfanylation: The final steps involve acetylation and sulfanylation reactions to introduce the acetamido and sulfanyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove oxygen functionalities or to convert nitro groups to amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl halides, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
Benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and acetamido groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiadiazole ring can also participate in electron transfer reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide .
- **2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
Compared to similar compounds, benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is unique due to its specific combination of benzyl, sulfanyl, and acetamido groups
Properties
IUPAC Name |
benzyl 2-[[5-[(2-benzylsulfanylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c24-17(13-27-12-16-9-5-2-6-10-16)21-19-22-23-20(29-19)28-14-18(25)26-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGJSPAFWCXLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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